molecular formula C13H12N4O4S B5721919 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide

Cat. No. B5721919
M. Wt: 320.33 g/mol
InChI Key: YBWXOVTXINWHTQ-AATRIKPKSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is also known as MTNDAA and has a molecular formula of C13H12N4O4S.

Mechanism of Action

The mechanism of action of MTNDAA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and inflammation. MTNDAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory molecules such as prostaglandins. MTNDAA has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MTNDAA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit cell migration and invasion, which are critical processes involved in tumor metastasis. In addition, MTNDAA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTNDAA in laboratory experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. However, the synthesis of MTNDAA is a complex and time-consuming process, which may limit its use in large-scale studies. Additionally, the potential toxicity of MTNDAA towards normal cells and tissues needs to be further evaluated before it can be considered for clinical use.

Future Directions

There are several future directions for the research on MTNDAA. One potential area of investigation is the development of new analogs of MTNDAA with improved pharmacological properties and reduced toxicity. Another direction is the evaluation of the potential synergistic effects of MTNDAA with other anticancer and anti-inflammatory agents. Finally, the elucidation of the precise mechanism of action of MTNDAA at the molecular level could provide valuable insights into the design of new drugs targeting cancer and inflammation.

Synthesis Methods

The synthesis of MTNDAA involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with 3-(3-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MTNDAA.

Scientific Research Applications

MTNDAA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MTNDAA has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammation and pain.

properties

IUPAC Name

(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-8-12-15-16-13(22-12)14-11(18)6-5-9-3-2-4-10(7-9)17(19)20/h2-7H,8H2,1H3,(H,14,16,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWXOVTXINWHTQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

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